Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate;hydrochloride
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Overview
Description
Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate;hydrochloride is a chemical compound with the molecular formula C11H22N2O2·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-2-methylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 3-amino-2-methylpiperidine-1-carboxylate with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The process involves the use of solvents such as dichloromethane or ethanol and may require the use of catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 3-amino-2-methylpiperidine-1-carboxylate;hydrochloride involves large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological processes and as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-2-methylpiperidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(methylamino)methyl-1-piperidinecarboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate;hydrochloride is unique due to its specific structural features, such as the presence of the tert-butyl group and the amino group on the piperidine ring. These features contribute to its distinct reactivity and applications in various fields.
Properties
Molecular Formula |
C11H23ClN2O2 |
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Molecular Weight |
250.76 g/mol |
IUPAC Name |
tert-butyl 3-amino-2-methylpiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-8-9(12)6-5-7-13(8)10(14)15-11(2,3)4;/h8-9H,5-7,12H2,1-4H3;1H |
InChI Key |
VTQXYMDBUNVUOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCN1C(=O)OC(C)(C)C)N.Cl |
Origin of Product |
United States |
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